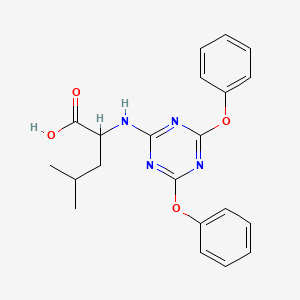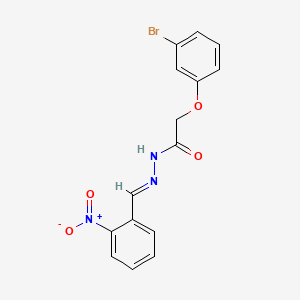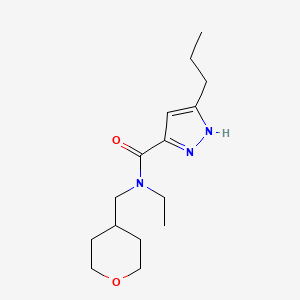![molecular formula C15H14N4S2 B5609143 5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5609143.png)
5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of heterocyclic compounds known as triazoles, which are of significant interest in various scientific fields due to their diverse chemical and biological properties. Triazoles are known for their applications in medicinal chemistry, agriculture, and material science.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. For example, triazole compounds have been synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions, followed by condensation with benzaldehyde to form Schiff bases (Singh & Kandel, 2013).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, such as FT-IR and NMR, are commonly used to determine the molecular structure of triazole derivatives. These techniques help in confirming the planarity or non-planarity of the molecule, the dihedral angles between rings, and the presence of intermolecular hydrogen bonds, contributing to the stability of the molecular structure (Ünver & Tanak, 2018).
Chemical Reactions and Properties
Triazole derivatives exhibit a wide range of chemical reactions, reflecting their versatile chemical properties. They can undergo aminomethylation, cyanoethylation, and form complexes with metal ions, indicating their potential as ligands in coordination chemistry. These reactions are crucial for exploring triazole's biological activities and synthesizing novel compounds with enhanced properties (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are influenced by the molecular structure and the nature of substituents on the triazole ring. The determination of these properties is essential for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their applications in drug development, agriculture, and material science. For example, their ability to form complexes with metals and to act as corrosion inhibitors highlights their importance in industrial applications (Chauhan et al., 2019).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-4-[(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S2/c1-10-3-6-12(7-4-10)14-17-18-15(20)19(14)16-9-13-8-5-11(2)21-13/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKHSBGVOPFOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5609091.png)

![4-fluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5609098.png)
![2-(2,4-difluorophenoxy)-N-[1-(2-thienylmethyl)-3-piperidinyl]acetamide](/img/structure/B5609108.png)
![[1-(3-morpholin-4-ylbenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5609113.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5609131.png)


![rel-(3R,4R)-3-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-4-piperidinol hydrochloride](/img/structure/B5609146.png)

